molecular formula C9H7BrF3NO2 B13909950 (2S)-2-amino-2-(4-bromophenyl)-3,3,3-trifluoropropanoic acid

(2S)-2-amino-2-(4-bromophenyl)-3,3,3-trifluoropropanoic acid

Cat. No.: B13909950
M. Wt: 298.06 g/mol
InChI Key: JDXRMAUXWPIKHF-QMMMGPOBSA-N
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Description

(2S)-2-amino-2-(4-bromophenyl)-3,3,3-trifluoropropanoic acid is an organic compound with the molecular formula C9H8BrF3NO2. This compound is a derivative of phenylalanine, where the amino acid has been modified to include a bromine atom at the para position of the phenyl ring and three fluorine atoms on the propanoic acid side chain. It is a white to off-white crystalline powder, slightly soluble in water but more soluble in organic solvents like methanol and dimethyl sulfoxide .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of phenylalanine with a brominating agent such as iodine tetrabromide under inert conditions to avoid unwanted by-products . The trifluoromethylation can be achieved using reagents like trifluoromethyl iodide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-amino-2-(4-bromophenyl)-3,3,3-trifluoropropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted derivatives depending on the nucleophile used.
  • Imines or amines from oxidation or reduction reactions.
  • Biaryl compounds from coupling reactions.

Scientific Research Applications

(2S)-2-amino-2-(4-bromophenyl)-3,3,3-trifluoropropanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(4-bromophenyl)-3,3,3-trifluoropropanoic acid involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, influencing their activity. The compound can modulate biochemical pathways by acting as an inhibitor or activator, depending on the context of its application .

Comparison with Similar Compounds

Uniqueness: The presence of both bromine and trifluoromethyl groups in (2S)-2-amino-2-(4-bromophenyl)-3,3,3-trifluoropropanoic acid makes it unique. These groups confer distinct chemical properties, such as increased lipophilicity and enhanced binding interactions, which are not observed in its analogs .

Properties

Molecular Formula

C9H7BrF3NO2

Molecular Weight

298.06 g/mol

IUPAC Name

(2S)-2-amino-2-(4-bromophenyl)-3,3,3-trifluoropropanoic acid

InChI

InChI=1S/C9H7BrF3NO2/c10-6-3-1-5(2-4-6)8(14,7(15)16)9(11,12)13/h1-4H,14H2,(H,15,16)/t8-/m0/s1

InChI Key

JDXRMAUXWPIKHF-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@](C(=O)O)(C(F)(F)F)N)Br

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)(C(F)(F)F)N)Br

Origin of Product

United States

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